1-Benzyl-3-methylbenzene

Description

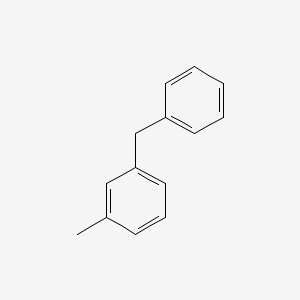

1-Benzyl-3-methylbenzene (CAS: 620-47-3), also known as 3-methylbenzylbenzene, is an aromatic hydrocarbon with the molecular formula C₁₄H₁₄ and a molecular weight of 182.26 g/mol . Structurally, it consists of a benzene ring substituted with a benzyl group (-CH₂C₆H₅) at the 1-position and a methyl group (-CH₃) at the 3-position. This compound is commercially available in purities up to 95% and is typically used in organic synthesis, such as in the preparation of 3-benzoylbenzoic acid via oxidation with potassium bromate and cerium(IV) ammonium nitrate (CAN) in acetic acid .

Properties

IUPAC Name |

1-benzyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYQGOYOIKQFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211042 | |

| Record name | 3-Methyldiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-47-3 | |

| Record name | m-Benzyltoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPP2OQ6ON5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylbenzene can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Grignard Reaction: Another method involves the reaction of benzylmagnesium chloride with 3-methylbenzyl chloride. This reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Industrial Production Methods: Industrial production of this compound often utilizes the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Benzyl-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form benzoic acid derivatives.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas to form the corresponding alkane.

Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) yields nitro derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4

Reduction: Pd/C, H2

Substitution: HNO3, H2SO4, Br2, FeBr3

Major Products Formed:

Oxidation: Benzoic acid derivatives

Reduction: Corresponding alkanes

Substitution: Nitro, sulfonic, and halogenated derivatives

Scientific Research Applications

1-Benzyl-3-methylbenzene has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying aromatic substitution reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The benzyl group and methyl group can influence the reactivity of the benzene ring, directing the substitution to specific positions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-Benzyl-3-methylbenzene, differing primarily in substituent groups or reactivity profiles. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparison of this compound with Analogous Compounds

Structural and Electronic Differences

- 1-Chloro-3-methylbenzene : The chloro group (-Cl) is electron-withdrawing, making the compound more reactive toward nucleophilic substitution compared to this compound. Its lower molecular weight (126.58 g/mol) contributes to a boiling point of 303.15 K .

- 3-Methylanisole : The methoxy group (-OCH₃) is electron-donating, directing electrophilic substitution to the para position. Unlike this compound, it lacks a benzyl group, reducing steric hindrance .

- m-Cymene : The isopropyl group introduces significant branching, increasing hydrophobicity compared to the linear benzyl group in this compound. This property makes m-cymene a common solvent in industrial applications .

- 1-BENZYLOXY-3-CHLOROMETHYL-BENZENE : The chloromethyl (-CH₂Cl) group enhances reactivity in nucleophilic reactions (e.g., SN2), while the benzyloxy group provides a protective handle for further functionalization .

Physical Properties

While boiling points are only available for 1-Chloro-3-methylbenzene (303.15 K), solubility data for this compound and its analogs are sparse in the provided evidence. However, substituent effects can be inferred:

- Chloro and methoxy groups increase polarity, enhancing water solubility compared to alkylated derivatives.

- The benzyl group in this compound likely reduces solubility in polar solvents due to its aromatic bulk.

Biological Activity

1-Benzyl-3-methylbenzene, also known as 1-benzyl-3-methylphenyl, is an aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound has the molecular formula and a molecular weight of approximately 132.20 g/mol. Its structure consists of a benzene ring substituted with a benzyl group and a methyl group at the 3-position. The presence of these substituents influences its reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by BenchChem highlights its potential interactions with biological molecules, suggesting that it may inhibit the growth of certain bacteria and fungi through mechanisms involving disruption of cell membrane integrity or interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways involved in inflammation. For instance, a study indicated that compounds similar to this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, which may lead to the formation of reactive intermediates that interact with cellular components.

- Reactivity with Nucleophiles : The methyl group enhances its reactivity towards nucleophiles, which can influence its biological interactions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various aromatic compounds, including this compound. The results showed a marked decrease in inflammation markers in cell cultures treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.